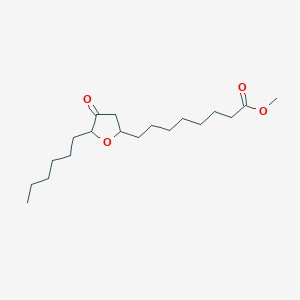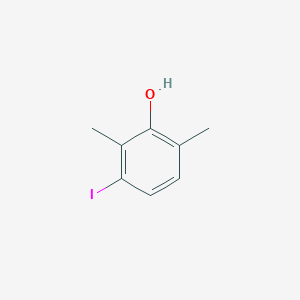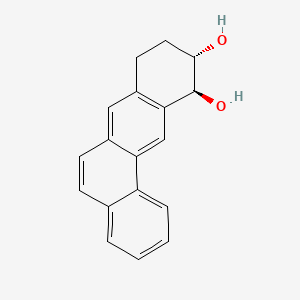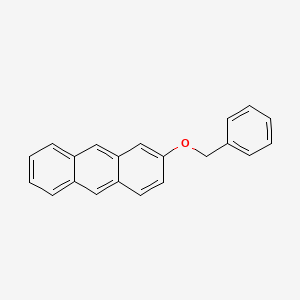
2-(Benzyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with a benzyloxy group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)anthracene typically involves the reaction of anthracene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene core, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Benzyloxyanthracene aldehydes and carboxylic acids.
Reduction: Reduced benzyloxyanthracene derivatives.
Substitution: Halogenated or nitrated benzyloxyanthracene derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)anthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect gene expression, depending on the specific biological context.
Comparación Con Compuestos Similares
Anthracene: A parent compound with similar structural properties but lacking the benzyloxy group.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness of 2-(Benzyloxy)anthracene:
- The presence of the benzyloxy group imparts unique chemical reactivity and potential for functionalization.
- Its photophysical properties make it suitable for applications in organic electronics and materials science.
Propiedades
Número CAS |
93245-49-9 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2-phenylmethoxyanthracene |
InChI |
InChI=1S/C21H16O/c1-2-6-16(7-3-1)15-22-21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-14H,15H2 |
Clave InChI |
YYQISIIIDRJNHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


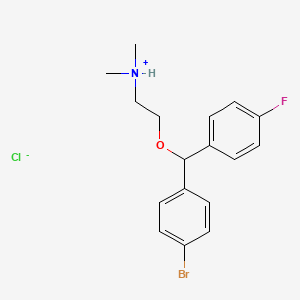
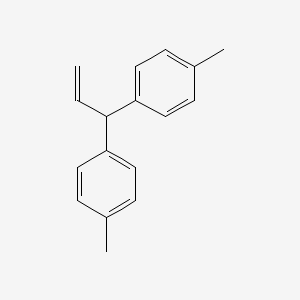
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
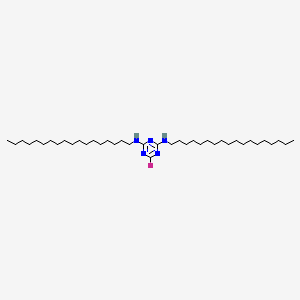
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
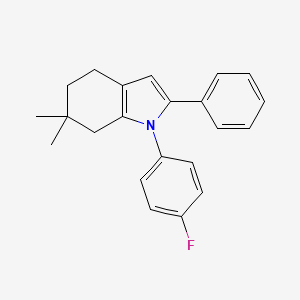
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
